REACTION_CXSMILES
|
[OH:1][C:2]1[CH:11]=[C:10]2[C:5]([CH2:6][CH:7]([C:12]([OH:14])=[O:13])[NH:8][CH2:9]2)=[CH:4][CH:3]=1.S(Cl)(Cl)=O.[CH3:19]O>>[OH:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[C:7]([C:12]([O:14][CH3:19])=[O:13])[N:8]=[CH:9]2)=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
4.36 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C2CC(NCC2=C1)C(=O)O
|
Name
|
|
Quantity
|
4.95 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
the residue was stirred vigorously in a mixture of 200 mL of EtOAc, 500 mL of H2O and 100 mL of saturated Na2CO3 (aq) until all solids
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the solution was refluxed for 1 hr
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
After evaporation of the solvent
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Type
|
DISSOLUTION
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Details
|
dissolved
|
Type
|
EXTRACTION
|
Details
|
saturated with sodium chloride and extracted twice with EtOAc
|
Type
|
WASH
|
Details
|
The combined organics were then washed with brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a solid
|
Type
|
ADDITION
|
Details
|
To this solid was added 200 mL of xylenes and 3.0 g of palladium on carbon (10%)
|
Type
|
TEMPERATURE
|
Details
|
the suspension was refluxed for 16 hr
|
Duration
|
16 h
|
Type
|
FILTRATION
|
Details
|
The suspension was filtered through a pad of Celite® and silica gel
|
Type
|
WASH
|
Details
|
The pad was then washed with 50 mL of xylenes
|
Type
|
WASH
|
Details
|
the filter cake washed with 500 mL of a 4:1 mixture of CH2Cl2
|
Type
|
CUSTOM
|
Details
|
This filtrate was then evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C2C=C(N=CC2=C1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.09 g | |
YIELD: PERCENTYIELD | 46% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |